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Compound of Interest

Compound Name: ARUK3001185

Cat. No.: B11932649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ARUK3001185, a small molecule inhibitor of the

Notum enzyme, with other known inhibitors. The information presented is based on publicly

available experimental data to assist researchers in making informed decisions for their

studies.

Introduction to Notum and its Inhibition
Notum is a carboxylesterase that acts as a negative regulator of the canonical Wnt signaling

pathway.[1][2] It does so by removing a palmitoleate group from Wnt proteins, which is

essential for their binding to Frizzled receptors and subsequent signal transduction.[1][2]

Dysregulation of Notum activity has been implicated in various diseases, including cancer and

neurodegenerative disorders, making it an attractive therapeutic target.[3][4] Small molecule

inhibitors of Notum can restore Wnt signaling, offering a potential therapeutic strategy for these

conditions.[1][4]

ARUK3001185 is a potent, selective, and brain-penetrant inhibitor of Notum.[2][3] This guide

compares its performance against two other well-characterized Notum inhibitors: LP-922056

and ABC99.
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The following table summarizes the in vitro potency of ARUK3001185 and its comparators

against human Notum.

Inhibitor Type
Biochemical
Potency (IC50)

Cellular Potency
(EC50)

ARUK3001185 Reversible 6.7 nM[5] 110 nM[6]

LP-922056 Reversible
Not explicitly stated in

search results

Potent activity

demonstrated in

rodent models for

osteoporosis[3][4]

ABC99 Irreversible (covalent) 13 nM[7]

Preserves Wnt

signaling in the

presence of Notum[7]

Specificity and Selectivity
A critical aspect of a chemical probe's utility is its specificity for the intended target. The

selectivity of ARUK3001185 has been profiled against a broad panel of other enzymes.

Inhibitor Selectivity Profile

ARUK3001185

- Highly selective against a panel of 49 other

serine hydrolases.[4] - Showed no significant

activity against a panel of 485 kinases at 10 µM.

[3]

LP-922056

- Developed as a tool compound for studying

osteoporosis, suggesting good in vivo

selectivity.[3][4]

ABC99

- Demonstrated excellent selectivity across 64

other serine hydrolases in an activity-based

protein profiling (ABPP) assay.[4][7] - A partial,

concentration-dependent inhibition of ABHD6

was observed at concentrations that fully

blocked Notum.[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b11932649?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16680159/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00191
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00162
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6004566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6004566/
https://www.benchchem.com/product/b11932649?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130783/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00162
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00162
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6004566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6004566/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Methodologies
The data presented in this guide were generated using established biochemical and cell-based

assays.

Notum OPTS Biochemical Assay
This in vitro assay measures the direct inhibitory effect of a compound on Notum's enzymatic

activity.[6]

Principle: The assay utilizes a synthetic substrate, trisodium 8-octanoyloxypyrene-1,3,6-

trisulfonate (OPTS), which upon cleavage by Notum, produces a fluorescent signal. The

inhibition of Notum activity by a test compound is quantified by the reduction in fluorescence.[6]

Brief Protocol:

Recombinant human Notum enzyme is incubated with the test compound at various

concentrations.

The OPTS substrate is added to initiate the enzymatic reaction.

The fluorescence intensity is measured over time.

The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is

calculated.[6]

TCF/LEF Reporter Cell-Based Assay
This assay assesses a compound's ability to restore Wnt signaling in a cellular context by

inhibiting Notum.[6]

Principle: HEK293 cells are engineered to express a luciferase reporter gene under the control

of a T-cell factor/lymphoid-enhancing factor (TCF/LEF) responsive promoter. Activation of the

canonical Wnt pathway leads to the expression of luciferase. In the presence of Notum, Wnt

signaling is suppressed, resulting in low luciferase activity. An effective Notum inhibitor will

block Notum's activity and restore Wnt-mediated luciferase expression.[6]

Brief Protocol:
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TCF/LEF luciferase reporter cells are seeded in assay plates.

The cells are treated with a Wnt ligand (e.g., Wnt3a) and recombinant Notum enzyme.

Test compounds are added at various concentrations.

After an incubation period, the luciferase activity is measured.

The concentration of the compound that produces 50% of the maximal response (EC50) is

determined.[6]

Visualizing the Mechanism of Action
Wnt/Notum Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the role of Notum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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